3-(4-(3-Bromophenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-bromoaniline with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often involve solvents like ethanol and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are studied for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways and proteins .
Comparison with Similar Compounds
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromophenyl group and a thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
886496-22-6 |
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Molecular Formula |
C15H11BrN2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-[4-(3-bromophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H11BrN2S/c16-12-5-1-3-10(7-12)14-9-19-15(18-14)11-4-2-6-13(17)8-11/h1-9H,17H2 |
InChI Key |
VQTNSFDUMDAJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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